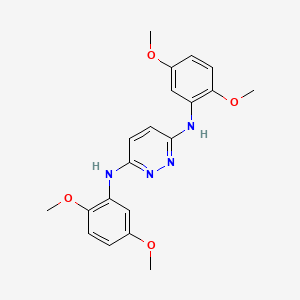![molecular formula C17H16N6O2 B1236261 1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone (4-nitrophenyl)hydrazone](/img/structure/B1236261.png)
1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone (4-nitrophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[4-(5-methyl-1-triazolyl)phenyl]ethylideneamino]-4-nitroaniline is a member of triazoles.
Scientific Research Applications
Antimicrobial Activity
- Research has shown that derivatives of 1,2,3-triazole, including compounds related to 1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone (4-nitrophenyl)hydrazone, possess significant antimicrobial properties. These compounds have been evaluated for their effectiveness against both gram-positive and gram-negative bacterial species, as well as fungal species (Kumar et al., 2017).
Anticancer Properties
- Some derivatives of 1,2,3-triazole have been synthesized and evaluated for their anticancer activities. These compounds have shown potential in inhibiting the growth of human malignant breast cell lines, indicating their relevance in cancer research (Pandey et al., 2002).
Chemical Synthesis and Characterization
- The synthesis and characterization of 1,2,3-triazole derivatives are crucial for understanding their potential applications. One study described the synthesis of (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime, providing insights into the structural aspects of these compounds (Abdel-Wahab et al., 2023).
Corrosion Inhibition
- Certain 1,2,3-triazole derivatives have been investigated as corrosion inhibitors, particularly for mild steel in acidic environments. These studies provide insights into the practical applications of these compounds in industrial settings (Jawad et al., 2020).
Molecular Structure Analysis
- The molecular structure of 1,2,3-triazole derivatives, including those similar to 1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone (4-nitrophenyl)hydrazone, has been a subject of research. Studies involving nuclear magnetic resonance spectroscopy and X-ray diffraction provide valuable information on the molecular configuration of these compounds (Kariuki et al., 2022).
properties
Molecular Formula |
C17H16N6O2 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-[(E)-1-[4-(5-methyltriazol-1-yl)phenyl]ethylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C17H16N6O2/c1-12-11-18-21-22(12)16-7-3-14(4-8-16)13(2)19-20-15-5-9-17(10-6-15)23(24)25/h3-11,20H,1-2H3/b19-13+ |
InChI Key |
KGLXOHXLIZALSS-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=CN=NN1C2=CC=C(C=C2)/C(=N/NC3=CC=C(C=C3)[N+](=O)[O-])/C |
SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=NNC3=CC=C(C=C3)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=NNC3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



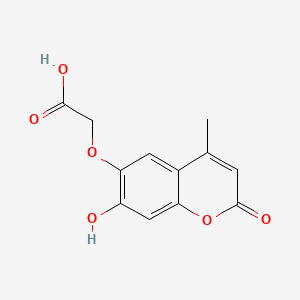

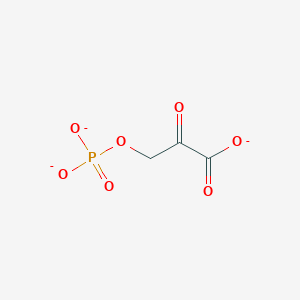

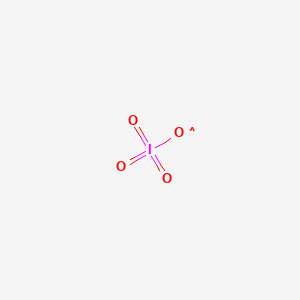
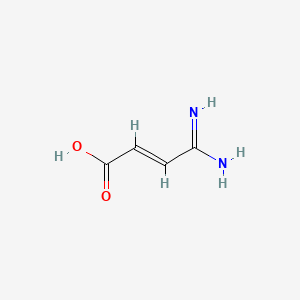
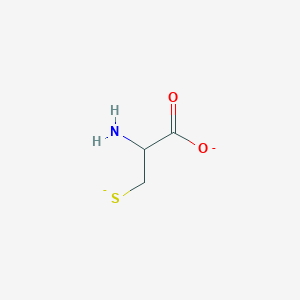



![[[(2R,5R)-5-[2,4-dioxo-5-[(E)-prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1236196.png)

